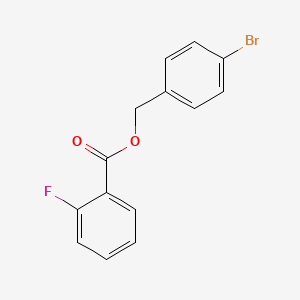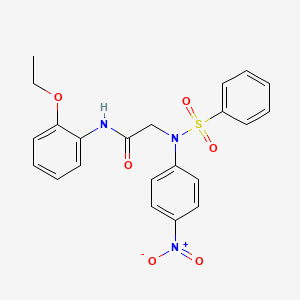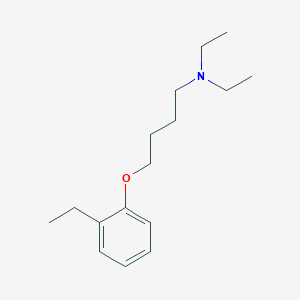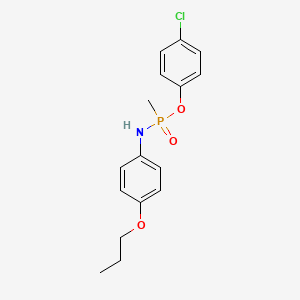
2-(3-chlorophenoxy)-N-(2-ethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chlorophenoxy)-N-(2-ethylphenyl)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a crucial metabolic regulator that plays a vital role in maintaining cellular energy homeostasis. A-769662 has been shown to activate AMPK in a dose-dependent manner, leading to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
作用機序
2-(3-chlorophenoxy)-N-(2-ethylphenyl)acetamide activates AMPK through allosteric modulation of the enzyme. It binds to the γ-subunit of AMPK, leading to conformational changes that increase the activity of the enzyme. Activated AMPK promotes ATP-generating catabolic pathways and inhibits ATP-consuming anabolic pathways, leading to increased energy production and utilization in the cell.
Biochemical and Physiological Effects:
2-(3-chlorophenoxy)-N-(2-ethylphenyl)acetamide has been shown to have numerous biochemical and physiological effects. It increases glucose uptake and utilization in skeletal muscle and adipose tissue, leading to improved insulin sensitivity. 2-(3-chlorophenoxy)-N-(2-ethylphenyl)acetamide also stimulates fatty acid oxidation and mitochondrial biogenesis, leading to increased energy production and improved metabolic function. Additionally, 2-(3-chlorophenoxy)-N-(2-ethylphenyl)acetamide has been shown to have anti-inflammatory effects and can protect against oxidative stress.
実験室実験の利点と制限
2-(3-chlorophenoxy)-N-(2-ethylphenyl)acetamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and is stable in biological systems. 2-(3-chlorophenoxy)-N-(2-ethylphenyl)acetamide is also highly selective for AMPK and does not activate other kinases. However, 2-(3-chlorophenoxy)-N-(2-ethylphenyl)acetamide has some limitations, including its potential toxicity and the need for careful dosing to avoid off-target effects.
将来の方向性
There are several future directions for the study of 2-(3-chlorophenoxy)-N-(2-ethylphenyl)acetamide. One area of research is the development of more potent and selective AMPK activators. Another area is the investigation of the long-term effects of 2-(3-chlorophenoxy)-N-(2-ethylphenyl)acetamide on metabolic function and disease progression. Additionally, the potential use of 2-(3-chlorophenoxy)-N-(2-ethylphenyl)acetamide in combination with other drugs for the treatment of metabolic disorders and cancer warrants further investigation. Overall, 2-(3-chlorophenoxy)-N-(2-ethylphenyl)acetamide has shown great potential as a therapeutic agent, and continued research in this area is crucial for the development of new treatments for metabolic disorders and cancer.
合成法
The synthesis of 2-(3-chlorophenoxy)-N-(2-ethylphenyl)acetamide involves the reaction of 2-(3-chlorophenoxy)aniline with 2-ethylphenylacetyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain 2-(3-chlorophenoxy)-N-(2-ethylphenyl)acetamide in its pure form. The synthesis process has been optimized to produce high yields and purity of the final product.
科学的研究の応用
2-(3-chlorophenoxy)-N-(2-ethylphenyl)acetamide has been extensively studied in various scientific research applications. It has been shown to have potential therapeutic effects in the treatment of metabolic disorders such as obesity, type 2 diabetes, and cardiovascular diseases. 2-(3-chlorophenoxy)-N-(2-ethylphenyl)acetamide has also been investigated for its anti-cancer properties and its ability to improve cognitive function.
特性
IUPAC Name |
2-(3-chlorophenoxy)-N-(2-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-2-12-6-3-4-9-15(12)18-16(19)11-20-14-8-5-7-13(17)10-14/h3-10H,2,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCJDQNTMHSFHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)COC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-5,10-dioxo-4-[4-(trifluoromethyl)phenyl]-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B5223135.png)

![5-(2-fluorophenyl)-N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-1,2,4-triazin-3-amine](/img/structure/B5223164.png)
![1-acetyl-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5223178.png)

![1-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5223181.png)
![2-(2,4-dichlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazolidin-4-one](/img/structure/B5223198.png)

![methyl 1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-L-prolinate](/img/structure/B5223238.png)

![N-(4-bromophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5223250.png)
![2-[4-chloro-3-(1-pyrrolidinylcarbonyl)phenyl]-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B5223251.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5223257.png)